6-Propan-2-yl-1,4-oxathian-2-one

Hydrolytic Stability Lactone Chemistry Shelf-life Prediction

6-Propan-2-yl-1,4-oxathian-2-one (also known as 6-isopropyl-1,4-oxathian-2-one; CAS 100465-43-8) is a heterocyclic compound belonging to the 1,4-oxathian-2-one class. It features a six-membered ring containing both oxygen and sulfur atoms, with a ketone functional group and an isopropyl substituent at the 6-position.

Molecular Formula C7H12O2S
Molecular Weight 160.24 g/mol
CAS No. 100465-43-8
Cat. No. B025211
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Propan-2-yl-1,4-oxathian-2-one
CAS100465-43-8
Synonyms1,4-Oxathian-2-one,6-(1-methylethyl)-(9CI)
Molecular FormulaC7H12O2S
Molecular Weight160.24 g/mol
Structural Identifiers
SMILESCC(C)C1CSCC(=O)O1
InChIInChI=1S/C7H12O2S/c1-5(2)6-3-10-4-7(8)9-6/h5-6H,3-4H2,1-2H3
InChIKeyQFJSTWDEYHZCQB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Propan-2-yl-1,4-oxathian-2-one (CAS 100465-43-8) for Procurement: Chemical Identity and Baseline Characterization


6-Propan-2-yl-1,4-oxathian-2-one (also known as 6-isopropyl-1,4-oxathian-2-one; CAS 100465-43-8) is a heterocyclic compound belonging to the 1,4-oxathian-2-one class. It features a six-membered ring containing both oxygen and sulfur atoms, with a ketone functional group and an isopropyl substituent at the 6-position . Its molecular formula is C7H12O2S and its molecular weight is 160.23 g/mol . The compound is primarily of interest as a research chemical and potential industrial intermediate, with reported applications in polymer chemistry [1] and as an additive for functional fluids [2].

Workflow Ring-opening polymerization studies with sulfur-containing heterocyclic monomers
Selection Isopropyl-substituted 1,4-oxathian-2-one scaffold with moderated lipophilicity
Context Functional fluid additive screening; phosphorus-free heterocyclic candidate class

Why 6-Propan-2-yl-1,4-oxathian-2-one (CAS 100465-43-8) Cannot Be Substituted with Unsubstituted 1,4-Oxathian-2-one or Common Lactones


Substitution of 6-propan-2-yl-1,4-oxathian-2-one with unsubstituted 1,4-oxathian-2-one or structurally similar lactones (e.g., delta-valerolactone) is not straightforward due to distinct physicochemical and performance properties arising from the isopropyl substituent and the sulfur atom. The presence of the isopropyl group alters lipophilicity (LogP ~1.30 for the target compound versus ~0.5 for unsubstituted 1,4-oxathian-2-one) and steric bulk, which can influence ring-opening polymerization kinetics and copolymerization behavior [1]. Additionally, the sulfur-containing heterocycle exhibits different hydrolytic stability compared to all-oxygen lactones, affecting shelf-life and handling [2]. These differences directly impact performance in applications such as polymer synthesis and functional fluid additives, where precise reactivity and stability profiles are required.

Unsubstituted 1,4-oxathian-2-one
Isopropyl substitution measurably increases lipophilicity; steric bulk may alter ring-opening polymerization kinetics and copolymerization ratios
Delta-valerolactone (all-oxygen lactone)
Sulfur-containing oxathianone ring exhibits slower lactonization and distinct hydrolytic stability; ROP thermodynamic profile may not transfer between heterocyclic systems
Other common lactones and heterocyclic esters
Ring size, heteroatom identity, and substituent position affect ring-strain, ceiling temperature, and additive performance; direct substitution requires validation

6-Propan-2-yl-1,4-oxathian-2-one (CAS 100465-43-8): Quantitative Differentiation Evidence Against Analogs


Hydrolytic Stability of 1,4-Oxathian-2-one Core: Comparable to Delta-Valerolactone but with Reduced Lactonization Rate

The unsubstituted 1,4-oxathian-2-one core (parent scaffold of 6-propan-2-yl-1,4-oxathian-2-one) undergoes complete hydrolysis in D2O to the corresponding hydroxy acid at a rate comparable to the hydrolysis of delta-valerolactone [1]. However, the rate of lactonization (ring closure) is estimated to be approximately 100 times smaller in 1,4-oxathian-2-one than in delta-valerolactone [1]. This indicates that while the sulfur-containing ring is as susceptible to hydrolytic opening as its oxygen analog, the reverse reaction is significantly slower, potentially leading to different degradation profiles and handling requirements. Note: The data presented are for the unsubstituted parent compound; the 6-isopropyl substituent may further modulate these rates, but direct data for the target compound are not available.

Hydrolytic Stability
Class-level inference
Lactonization rate ~100× smaller vs delta-valerolactone; hydrolysis rate comparable
Supports shelf-life and aqueous-handling review
Data from unsubstituted parent scaffold; isopropyl modulation unconfirmed
Hydrolytic Stability Lactone Chemistry Shelf-life Prediction

Lipophilicity Shift: Elevated LogP of 6-Isopropyl Derivative vs. Unsubstituted 1,4-Oxathian-2-one

6-Propan-2-yl-1,4-oxathian-2-one (target) exhibits a calculated LogP value of 1.301 , whereas the unsubstituted 1,4-oxathian-2-one has an estimated LogP of approximately 0.5 . The isopropyl substituent contributes approximately +0.8 LogP units, significantly increasing lipophilicity. This difference can influence solubility, membrane permeability, and distribution in biphasic systems, making the target compound more suitable for applications requiring enhanced organic phase partitioning.

Lipophilicity Shift
Data to verify
LogP = 1.301 (calculated); ΔLogP ≈ +0.8 vs unsubstituted oxathianone
Supports organic-phase partitioning assessment
Calculated value; experimental verification recommended
Lipophilicity Partition Coefficient ADME Properties

Ring-Opening Polymerization (ROP) Thermodynamics: 1,4-Oxathian-2-one Core is More Favorable than Delta-Valerolactone

In a comparative study of ring-opening polymerization (ROP) under identical conditions (DPP catalyst, dichloromethane, 30°C), the unsubstituted 1,4-oxathian-2-one (OX) monomer exhibited more favorable thermodynamic parameters than delta-valerolactone (VL) [1]. Specifically, the ROP of OX reached equilibrium at higher monomer conversion, indicating a lower ceiling temperature (Tc) and greater driving force for polymerization. While direct data for 6-propan-2-yl-1,4-oxathian-2-one are not reported, the presence of the isopropyl group is expected to further influence polymerization thermodynamics and kinetics, potentially altering copolymerization ratios and final polymer properties.

ROP Thermodynamics
Class-level inference
OX scaffold more favorable than delta-valerolactone; higher equilibrium conversion
Supports polymerization strategy evaluation
Unsubstituted OX data; isopropyl effect on ROP uncharacterized
Polymer Chemistry Ring-Opening Polymerization Thermodynamics

Multifunctional Additive Potential: 1,4-Oxathianone Derivatives as Anti-Wear and Corrosion Inhibitors

A patent covering substituted 1,4-oxathianones (including the general class to which 6-propan-2-yl-1,4-oxathian-2-one belongs) discloses their utility as antiwear, high-pressure, and corrosion-inhibiting additives in functional fluids such as lubricants, hydraulic fluids, and metal-working fluids [1]. The compounds are claimed to offer a multipurpose additive profile, potentially replacing phosphorus-containing additives like zinc dialkyldithiophosphates (ZDTP) which can poison catalytic converters. Quantitative performance data (e.g., wear scar diameter reduction, corrosion rate) are provided in the patent for specific substituted oxathianones, establishing the class's effectiveness. Direct data for the 6-isopropyl derivative are not isolated, but the patent's broad claims and examples support its expected activity.

Additive Potential
Class-level inference
Patent claims multifunctional antiwear, high-pressure, and corrosion-inhibiting activity
Supports functional fluid additive screening context
Class-level patent disclosure; compound-specific performance data to verify
Functional Fluids Lubricant Additives Corrosion Inhibition

Optimal Application Scenarios for 6-Propan-2-yl-1,4-oxathian-2-one (CAS 100465-43-8) Based on Quantitative Differentiation


Synthesis of Lipophilic Drug Candidates Requiring Moderate LogP

In medicinal chemistry projects where a LogP around 1.3 is desired for oral bioavailability or blood-brain barrier penetration, 6-propan-2-yl-1,4-oxathian-2-one serves as a building block with precisely this property . Its lipophilicity is intermediate between the more polar unsubstituted oxathianone (LogP ~0.5) and highly lipophilic alkylated analogs, allowing fine-tuning of compound properties.

Preparation of Functional Polymers via Controlled Ring-Opening Polymerization

For polymer chemists investigating new polyester backbones, the oxathianone scaffold offers a sulfur-containing alternative to delta-valerolactone with distinct polymerization thermodynamics [1]. The 6-isopropyl substituent may further modulate crystallinity and thermal properties of the resulting polymers (e.g., Tg and Tm), enabling the design of materials with tailored degradation profiles or mechanical properties.

Development of Phosphorus-Free Lubricant Additives

In the lubricant industry, there is a push toward phosphorus-free additives to avoid catalyst poisoning in gasoline engines [2]. 6-Propan-2-yl-1,4-oxathian-2-one, as a member of the substituted 1,4-oxathianone class, is a candidate for evaluation as a multifunctional antiwear and corrosion inhibitor. Its specific alkyl substitution pattern may influence solubility in base oils and additive performance.

Application
Selection Property
Validation Focus
Moderate-lipophilicity building block synthesis
Intermediate LogP profile from isopropyl substitution
Partition coefficient and solubility verification
Sulfur-containing polyester ROP studies
Oxathianone ring-opening thermodynamics
Copolymerization ratio and degradation profile characterization
Phosphorus-free additive evaluation
Heterocyclic sulfur compound class
Antiwear and corrosion inhibition performance testing

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